molecular formula C8H12N2O B2523732 (2-Cyclobutylpyrazol-3-yl)methanol CAS No. 2137833-57-7

(2-Cyclobutylpyrazol-3-yl)methanol

Cat. No.: B2523732
CAS No.: 2137833-57-7
M. Wt: 152.197
InChI Key: KRHSKIZECGNCPD-UHFFFAOYSA-N
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Description

“(2-Cyclobutylpyrazol-3-yl)methanol” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a cyclobutyl group, which is a four-membered cycloalkane . It also has a methanol group attached to it.

Scientific Research Applications

Catalysis and Chemical Synthesis

A significant application of compounds similar to “(2-Cyclobutylpyrazol-3-yl)methanol” is in catalysis and chemical synthesis. For instance, tris(triazolyl)methanol ligands have been employed to form stable complexes with copper, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently, underlining the role of these compounds in facilitating organic reactions with low catalyst loadings and at room temperature (Ozcubukcu et al., 2009). Moreover, the iridium-catalyzed C–C coupling of methanol demonstrates the utility of methanol in organic synthesis, especially in generating higher alcohols that incorporate all-carbon quaternary centers, highlighting the innovative use of methanol in creating complex organic molecules (Moran et al., 2011).

Methanol in Biological Systems and Membrane Dynamics

Methanol also plays a critical role in biological systems and membrane dynamics. A study on lipid dynamics revealed that methanol accelerates the transfer and flip-flop kinetics in lipid bilayers, which has implications for understanding the behavior of biological membranes in the presence of alcohols (Nguyen et al., 2019). This research underlines the importance of solvents like methanol in influencing membrane properties, which could be pivotal in drug delivery and membrane protein studies.

Methanol Utilization in Microbial Engineering

Furthermore, the engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals showcases an innovative approach to utilizing methanol as a carbon source in microbial bioproduction systems. This application leverages the metabolic versatility of E. coli to convert methanol into value-added compounds, exemplifying the potential of methanol in sustainable biotechnological processes (Whitaker et al., 2017).

Methanol in Fuel and Energy Research

Research on methanol synthesis over Cu/ZnO/Al2O3 catalysts further elucidates the role of methanol in fuel and energy sectors. This work investigates the active site and mechanism of methanol production, providing insights into the efficient conversion of hydrogen and carbon monoxide into methanol, a fundamental process in the chemical industry (Behrens et al., 2012). Understanding these mechanisms is crucial for optimizing industrial processes related to fuel production and utilization.

Properties

IUPAC Name

(2-cyclobutylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSKIZECGNCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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